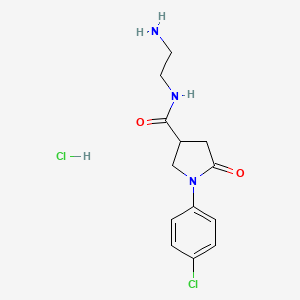

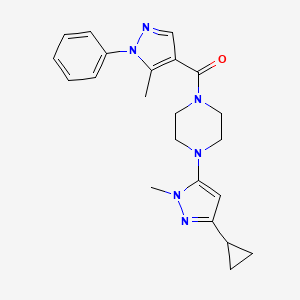

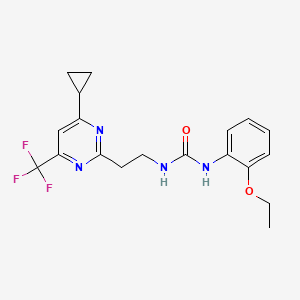

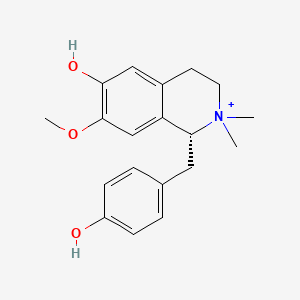

![molecular formula C25H20ClN3OS B2415173 N-[2-(4-氯苯基)-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-2,2-二苯基乙酰胺 CAS No. 681268-68-8](/img/structure/B2415173.png)

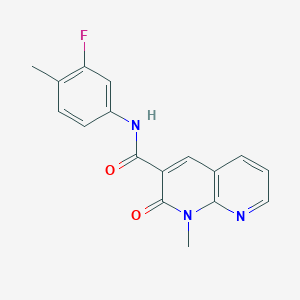

N-[2-(4-氯苯基)-4,6-二氢噻吩并[3,4-c]吡唑-3-基]-2,2-二苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- Researchers have investigated the antiproliferative effects of this compound against cancer cell lines. Notably, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited low micromolar GI50 values. It induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in apoptosis), and reduced the expression of proliferating cell nuclear antigen (PCNA). These findings suggest a complex mechanism combining antiproliferative effects with cell death induction .

- Among the synthesized compounds, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine demonstrated potent pH-sensing properties. It serves as a pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing .

- Molecular simulations revealed that compound 13 interacts favorably with the active site of LmPTR1, an enzyme in Leishmania parasites. Its in vitro antipromastigote activity suggests potential as an antileishmanial agent .

- Although not directly tested, the compound’s structural features may warrant investigation for antimalarial activity. Researchers could explore its effects against Plasmodium parasites .

- Chalcones derived from similar structures have shown varying cytotoxic effects against lung carcinoma. Further exploration of this compound’s cytotoxicity could be valuable .

- While not directly studied, the design and synthesis of related benzamide derivatives highlight potential anti-tubercular activity. Researchers could evaluate this compound against Mycobacterium tuberculosis H37Ra .

Antiproliferative Activity in Cancer Cells

Fluorescent pH Indicator

Antileishmanial Activity

Antimalarial Evaluation

Cytotoxic Effects in Lung Carcinoma

Anti-Tubercular Potential

作用机制

Target of Action

The primary target of this compound is the mitochondrial respiration of fungi . It inhibits cellular respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi .

Mode of Action

The compound interacts with its targets by inhibiting the mitochondrial respiration of fungi . This inhibition occurs through the blocking of electron transfer between cytochrome b and cytochrome c1 . This blockage disrupts the normal functioning of the fungi, leading to their eventual death.

Biochemical Pathways

The affected biochemical pathway is the electron transport chain in the mitochondria of fungi . By blocking the transfer of electrons between cytochrome b and cytochrome c1, the compound disrupts the production of ATP, the energy currency of the cell. This disruption leads to a lack of energy for the fungi, causing them to die.

Result of Action

The result of the compound’s action is the death of the fungi. By inhibiting mitochondrial respiration, the compound deprives the fungi of the energy they need to survive . This leads to the death of the fungi, effectively controlling the fungal infection.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the compound is used in agriculture to control a wide range of plant pathogens . The effectiveness of the compound can be influenced by factors such as the type of crop, the specific strain of fungi, and the environmental conditions. Additionally, the compound is of temporary and low toxicity, and is merely an irritant of eyes and skin . It is also likely to bioaccumulate in aquatic organisms .

属性

IUPAC Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN3OS/c26-19-11-13-20(14-12-19)29-24(21-15-31-16-22(21)28-29)27-25(30)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABXUKHDFZRIRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

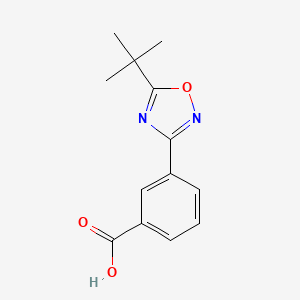

![1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2415094.png)

![6-(Phenylmethoxycarbonylamino)-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2415105.png)

![3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2415111.png)